2-Methylpent-4-yn-2-amine hydrochloride 2-Methylpent-4-yn-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2225146-33-6
VCID: VC5112740
InChI: InChI=1S/C6H11N.ClH/c1-4-5-6(2,3)7;/h1H,5,7H2,2-3H3;1H
SMILES: CC(C)(CC#C)N.Cl
Molecular Formula: C6H12ClN
Molecular Weight: 133.62

2-Methylpent-4-yn-2-amine hydrochloride

CAS No.: 2225146-33-6

Cat. No.: VC5112740

Molecular Formula: C6H12ClN

Molecular Weight: 133.62

* For research use only. Not for human or veterinary use.

2-Methylpent-4-yn-2-amine hydrochloride - 2225146-33-6

Specification

CAS No. 2225146-33-6
Molecular Formula C6H12ClN
Molecular Weight 133.62
IUPAC Name 2-methylpent-4-yn-2-amine;hydrochloride
Standard InChI InChI=1S/C6H11N.ClH/c1-4-5-6(2,3)7;/h1H,5,7H2,2-3H3;1H
Standard InChI Key BHDOMOSIQVWLSP-UHFFFAOYSA-N
SMILES CC(C)(CC#C)N.Cl

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

2-Methylpent-4-yn-2-amine hydrochloride features a five-carbon chain (pentynyl backbone) with a terminal alkyne group at the fourth carbon and a methyl-substituted amine at the second carbon. The hydrochloride salt form enhances its stability and solubility in polar solvents. The IUPAC name, N-methylpent-4-yn-2-amine hydrochloride, reflects this substitution pattern .

Table 1: Key Identifiers of 2-Methylpent-4-yn-2-amine Hydrochloride

PropertyValueSource
IUPAC NameN-methylpent-4-yn-2-amine hydrochloridePubChem
Molecular FormulaC₆H₁₂ClNPubChem
Molecular Weight133.62 g/molPubChem
CAS Number2253631-62-6PubChem
SMILESCC(CC#C)NC.ClPubChem
InChIKeyRUOKXSXOMWUBOJ-UHFFFAOYSA-NPubChem

Stereochemical Considerations

The compound’s chiral center at the second carbon (C2) allows for enantiomeric forms, though synthetic routes typically yield racemic mixtures unless asymmetric methods are employed. Computational models predict a 3D conformation where the alkyne group adopts a linear geometry, minimizing steric hindrance with the methyl and amine groups .

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of 2-methylpent-4-yn-2-amine hydrochloride often begins with alkynylation or amination strategies. A Schreiber-modified Nicholas reaction, as described in recent literature, enables the construction of related pentynamide precursors . While direct synthesis data for this specific compound is limited, analogous methods involve:

  • Alkyne Formation: Coupling of propargyl halides with methylamine derivatives under Sonogashira conditions.

  • Amine Protection: Use of tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during alkyne functionalization.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Optimization Challenges

Key challenges include controlling regioselectivity during alkyne formation and minimizing epimerization at the chiral center. A study utilizing oxalyl chloride and dimethyl sulfoxide (DMSO) in dichloromethane at -60°C achieved high yields (100%) for analogous aldehydes, suggesting potential adaptability for amine synthesis .

Physical and Chemical Properties

Thermodynamic Data

Experimental data on melting point, boiling point, and solubility remain scarce. Computed properties indicate moderate polarity, with logP values suggesting limited lipophilicity. The hydrochloride salt form likely enhances aqueous solubility compared to the free base.

Reactivity Profile

The alkyne moiety participates in click chemistry (e.g., Huisgen cycloaddition), while the secondary amine undergoes alkylation or acylation. The compound’s instability under basic conditions necessitates careful pH control during storage .

Hazard StatementCodePrecautionary Measures
Harmful if swallowedH302Use in well-ventilated areas
Causes skin irritationH315Avoid direct contact with skin

Applications in Research

Organic Synthesis

This compound serves as a building block for complex molecules, including pyrrole derivatives used in bacteriochlorophyll a precursors . Its alkyne group enables modular functionalization, such as:

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked conjugates.

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings for carbon-carbon bond formation.

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